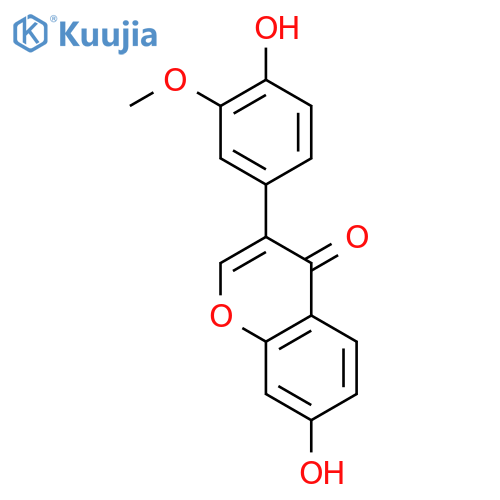Cas no 21913-98-4 (4',7-Dihydroxy-3'-methoxyisoflavone)
4',7-ジヒドロキシ-3'-メトキシイソフラボンは、天然に存在するイソフラボノイドの一種であり、抗酸化作用や抗炎症作用を示すことが報告されています。この化合物は、特に植物由来の成分として知られ、その構造的特徴から生体活性が期待されています。7位と4'位の水酸基、および3'位のメトキシ基が、分子の反応性や生体分子との相互作用に重要な役割を果たします。研究用途として、細胞シグナル伝達経路の調節や酸化ストレス関連疾患の研究に有用です。高い純度と安定性を備えており、学術研究や薬理学的な応用において信頼性の高い試薬として利用されています。

21913-98-4 structure
商品名:4',7-Dihydroxy-3'-methoxyisoflavone
4',7-Dihydroxy-3'-methoxyisoflavone 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-
- 3'-Methoxydaidzein
- 4',7-Dihydroxy-3'-methoxyisoflavone
- 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one
- 7,4'-dihydroxy-3'-methoxy-isoflavone
- Isoflavone,4',7-dihydroxy-3'-methoxy
- [ "" ]
- 7,4'-dihydroxy-3'-methoxyisoflavone
- 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
- LMPK12050057
- Isoflavone, 4',7-dihydroxy-3'-methoxy-
- Q27134268
- 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-
- 21913-98-4
- AKOS025288163
- CS-0017701
- CHEMBL450602
- HY-N1847
- B0005-220938
- CHEBI:65780
- DTXSID30176328
- FS-8739
- SCHEMBL2069826
- G89725
- 3''-METHOXYDAIDZEIN
- 7-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one; 3'-Methoxydaidzein; 7,4'-Dihydroxy-3'-methoxyisoflavone
- DA-49608
- DTXCID8098819
-
- インチ: 1S/C16H12O5/c1-20-15-6-9(2-5-13(15)18)12-8-21-14-7-10(17)3-4-11(14)16(12)19/h2-8,17-18H,1H3
- InChIKey: MUYAUELJBWQNDH-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C(C(C2C([H])=C([H])C(=C([H])C1=2)O[H])=O)C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 284.06800
- どういたいしつりょう: 284.068473
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 432
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 76
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.420±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 258-260 ºC
- ふってん: 534.5°Cat760mmHg
- フラッシュポイント: 204.8°C
- 屈折率: 1.668
- ようかいど: 極微溶性(0.14 g/l)(25ºC)、
- PSA: 79.90000
- LogP: 2.87980
- じょうきあつ: 0.0±1.5 mmHg at 25°C
4',7-Dihydroxy-3'-methoxyisoflavone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
4',7-Dihydroxy-3'-methoxyisoflavone 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
4',7-Dihydroxy-3'-methoxyisoflavone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1254-5 mg |
3'-Methoxydaidzein |
21913-98-4 | 5mg |
¥4179.00 | 2021-09-23 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1254-25mg |
3'-Methoxydaidzein |
21913-98-4 | 98% | 25mg |
¥ 7657 | 2023-09-08 | |
| TargetMol Chemicals | TN1254-1 mg |
3'-Methoxydaidzein |
21913-98-4 | 98% | 1mg |
¥ 1,348 | 2023-07-11 | |
| TargetMol Chemicals | TN1254-5 mg |
3'-Methoxydaidzein |
21913-98-4 | 98% | 5mg |
¥ 2,920 | 2023-07-11 | |
| TargetMol Chemicals | TN1254-50 mg |
3'-Methoxydaidzein |
21913-98-4 | 98% | 50mg |
¥ 13,719 | 2023-07-11 | |
| TargetMol Chemicals | TN1254-100 mg |
3'-Methoxydaidzein |
21913-98-4 | 98% | 100MG |
¥ 21,247 | 2023-07-11 | |
| A2B Chem LLC | AF32888-20mg |
3'-Methoxydaidzein |
21913-98-4 | ≥98% | 20mg |
$844.00 | 2024-04-20 | |
| A2B Chem LLC | AF32888-5mg |
3'-Methoxydaidzein |
21913-98-4 | 5mg |
$344.00 | 2024-04-20 | ||
| ChemFaces | CFN96186-5mg |
3'-Methoxydaidzein |
21913-98-4 | >=98% | 5mg |
$398 | 2023-09-19 | |
| TRC | D453640-50mg |
4',7-Dihydroxy-3'-methoxyisoflavone |
21913-98-4 | 50mg |
$ 178.00 | 2023-09-07 |
4',7-Dihydroxy-3'-methoxyisoflavone 関連文献
-
Nigel C. Veitch Nat. Prod. Rep. 2007 24 417
-
Nigel C. Veitch Nat. Prod. Rep. 2013 30 988
-
Yunlu Liu,Qian Xiang,Qi Liang,Jianyou Shi,Jun He Food Funct. 2022 13 7448
-
4. Flavonoids of Tephrosia procumbens—revised structure for praecansone A and conformation of praecansone BG. Venkataratnam,Erraguntla Venkata Rao,C. Vilain J. Chem. Soc. Perkin Trans. 1 1987 2723
-
Aiming Yu,Huazhu Zheng,Xiangli Yan,Shengxin Wang,Xiao Shen,Haozhen Zheng,Yingjiao Meng,Lisheng Wang RSC Adv. 2019 9 29217
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:21913-98-4)3'-Methoxydaidzein

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:21913-98-4)4',7-Dihydroxy-3'-methoxyisoflavone

清らかである:99%
はかる:5mg
価格 ($):200